

# Regioselectivity issues in the functionalization of imidazo[1,2-b]pyridazines

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## Compound of Interest

Compound Name: (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol

Cat. No.: B1439991

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## Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. This guide is designed to address common and complex regioselectivity issues encountered during the chemical functionalization of this important heterocyclic core. The content is structured in a practical question-and-answer format to provide direct solutions and mechanistic insights for your experiments.

## Frequently Asked Questions (FAQs)

### Section 1: Fundamentals of Reactivity

Question 1: What are the primary sites of reactivity on an unsubstituted imidazo[1,2-b]pyridazine ring, and why?

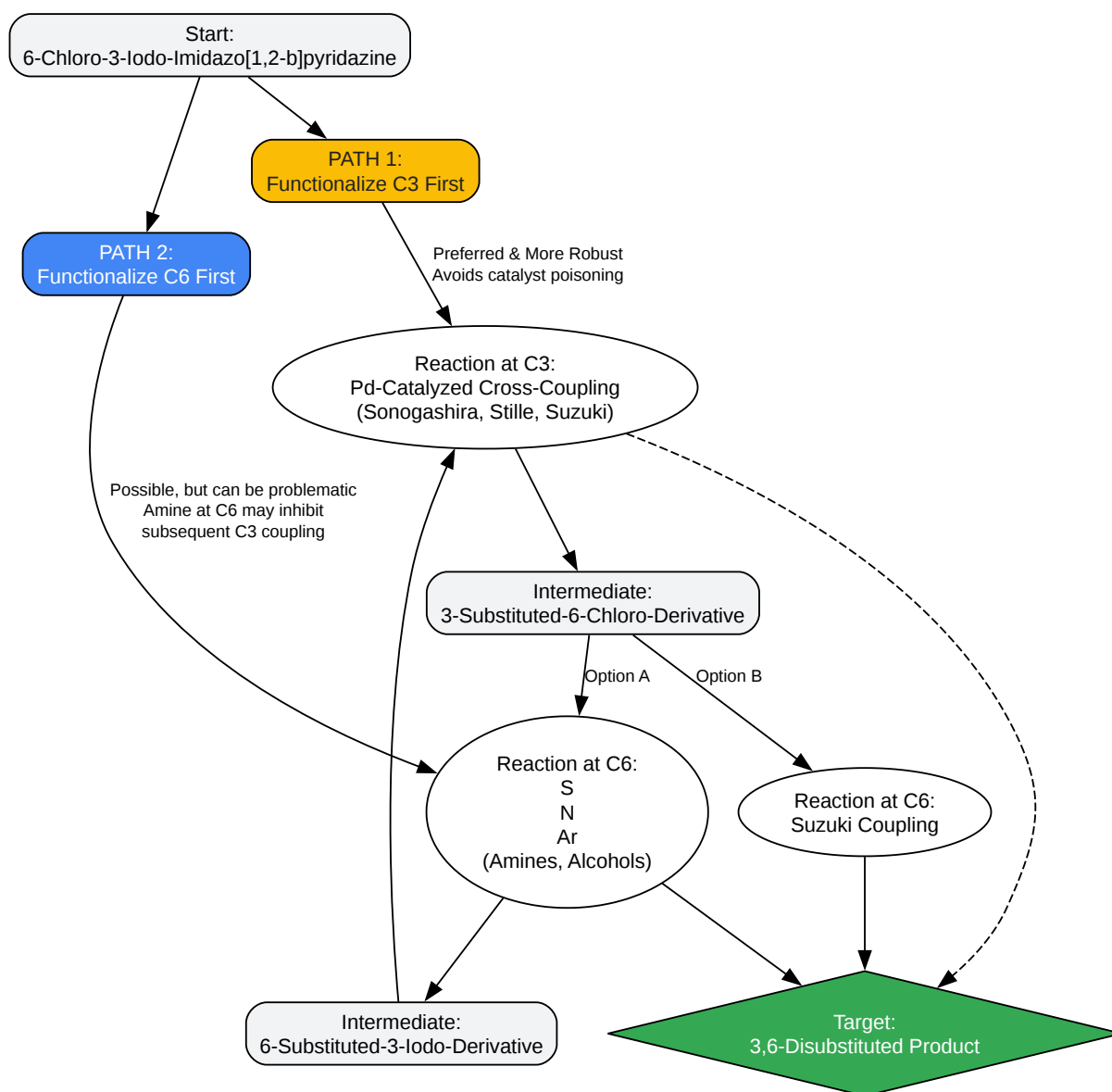
Answer: The reactivity of the imidazo[1,2-b]pyridazine scaffold is governed by the distinct electronic nature of its fused five-membered imidazole and six-membered pyridazine rings.

- **Electron-Rich Imidazole Ring (C2, C3):** The imidazole portion of the molecule is  $\pi$ -excessive. The lone pair of electrons on the N1 nitrogen atom contributes to the aromatic system, significantly increasing the electron density, particularly at the C3 position. This makes the

C3 position the most nucleophilic carbon and the primary site for electrophilic aromatic substitution and metal-catalyzed C-H functionalization.<sup>[1][2]</sup>

- Electron-Deficient Pyridazine Ring (C6, C7, C8): The pyridazine ring contains two electronegative nitrogen atoms (N4, N5), which withdraw electron density, making this ring  $\pi$ -deficient.<sup>[3]</sup> This deactivation makes it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar), especially if a good leaving group (e.g., a halogen) is present at the C6 position.<sup>[4][5]</sup>

The C2 position is also part of the electron-rich imidazole ring, but electrophilic attack or metallation is generally less favored here compared to C3 unless C3 is already substituted.



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## Sources

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